methane;N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide;hydrate
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Overview
Description
ONO-1078, also known as pranlukast hemihydrate, is a potent and selective antagonist of cysteinyl leukotrienes (LTC4, LTD4, and LTE4). It was developed by Ono Pharmaceutical Co., Ltd. and is primarily used as an anti-asthmatic drug. The compound is known for its ability to inhibit bronchoconstriction and reduce airway inflammation, making it effective in the treatment of bronchial asthma and allergic rhinitis .
Preparation Methods
Synthetic Routes and Reaction Conditions: ONO-1078 is synthesized through a series of chemical reactions involving the modification of a lead compound identified through random screening.
Industrial Production Methods: The industrial production of ONO-1078 involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes multiple steps of purification and crystallization to obtain the hemihydrate form of the compound .
Chemical Reactions Analysis
Types of Reactions: ONO-1078 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in ONO-1078.
Substitution: Substitution reactions can occur at various positions on the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ONO-1078, which can have different pharmacological properties .
Scientific Research Applications
ONO-1078 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of leukotriene receptor antagonists.
Biology: Investigated for its effects on leukotriene-mediated biological processes.
Medicine: Used in clinical research for the treatment of asthma, allergic rhinitis, and other inflammatory conditions.
Industry: Employed in the development of new anti-inflammatory drugs and formulations
Mechanism of Action
ONO-1078 exerts its effects by selectively antagonizing leukotriene D4 at the cysteinyl leukotriene receptor, CysLT1, in the human airway. This inhibition prevents airway edema, smooth muscle contraction, and the secretion of thick, viscous mucus. The compound’s mechanism of action involves blocking the binding of leukotrienes to their receptors, thereby reducing inflammation and bronchoconstriction .
Comparison with Similar Compounds
Montelukast: Another cysteinyl leukotriene receptor antagonist with a similar mechanism of action but different chemical structure.
Zafirlukast: A leukotriene receptor antagonist used for the treatment of asthma, similar to ONO-1078 in its pharmacological effects.
Uniqueness of ONO-1078: ONO-1078 is unique in its chemical structure, which includes a tetrazole ring and a phenylbutyloxy group attached to a benzopyran core. This structure provides high selectivity and potency in antagonizing leukotriene receptors, making it effective in reducing bronchoconstriction and inflammation .
Properties
Molecular Formula |
C28H29N5O5 |
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Molecular Weight |
515.6 g/mol |
IUPAC Name |
methane;N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide;hydrate |
InChI |
InChI=1S/C27H23N5O4.CH4.H2O/c33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18;;/h1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32);1H4;1H2 |
InChI Key |
BCPNVQOBYPVAJA-UHFFFAOYSA-N |
Canonical SMILES |
C.C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5.O |
Origin of Product |
United States |
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